molecular formula C7H3BrCl2O2 B1415095 6-Bromo-2,3-dichlorobenzoic acid CAS No. 887584-64-7

6-Bromo-2,3-dichlorobenzoic acid

Cat. No.: B1415095
CAS No.: 887584-64-7
M. Wt: 269.9 g/mol
InChI Key: DULGWZUQJZGXKB-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dichlorobenzoic acid is an aromatic carboxylic acid derivative with the molecular formula C7H3BrCl2O2. This compound is characterized by the presence of bromine and chlorine substituents on the benzene ring, which significantly influence its chemical properties and reactivity. It is commonly used in organic synthesis and various industrial applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dichlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dichlorobenzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and chlorine substituents on the benzene ring make it susceptible to further substitution reactions.

    Reduction: The compound can be reduced to form corresponding benzoic acid derivatives.

    Oxidation: It can undergo oxidation to form more complex aromatic compounds.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2), chlorine (Cl2), and catalysts like iron(III) chloride (FeCl3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2,3-dichlorobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzoic acid: Similar in structure but lacks the additional chlorine atoms.

    2,3-Dichlorobenzoic acid: Similar but lacks the bromine atom.

    2-Bromo-3,6-dichlorobenzoic acid: Another closely related compound with different substitution patterns.

Uniqueness

6-Bromo-2,3-dichlorobenzoic acid is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications .

Properties

IUPAC Name

6-bromo-2,3-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULGWZUQJZGXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652170
Record name 6-Bromo-2,3-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887584-64-7
Record name 6-Bromo-2,3-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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